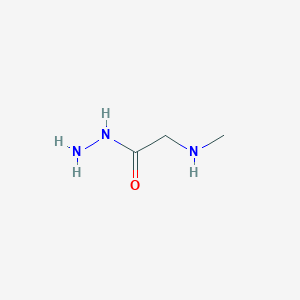

2-(Methylamino)acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Methylamino)acetohydrazide is a chemical compound with the molecular formula C3H9N3O . It is used in scientific research and its applications span across various fields, including medicinal chemistry, organic synthesis, and drug discovery.

Synthesis Analysis

A series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide were designed and synthesized for anticonvulsant activity and neurotoxicity evaluation . Another study reported the reaction between 5-chloro-2-(methylamino)benzophenone and haloacetyl .Molecular Structure Analysis

The molecular structure of 2-(Methylamino)acetohydrazide can be found in various databases such as PubChem and Chemsrc .Chemical Reactions Analysis

A study reported the simultaneous quantification of trace level hydrazine and acetohydrazide in pharmaceuticals by benzaldehyde derivatization . Another study reported the thermal effects of the operation during the absorption of pure CO2 by aqueous solutions of 2-methyl-amino-ethanol .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Methylamino)acetohydrazide can be found in various databases such as PubChem and Chemsrc .Applications De Recherche Scientifique

Anticancer Applications

- Synthesis of Oxadiazole Derivatives : Salahuddin et al. (2014) synthesized 1,3,4-oxadiazole derivatives from a base compound related to 2-(Methylamino)acetohydrazide, which showed promising activity against breast cancer cell lines (Salahuddin et al., 2014).

Optical Applications

- Nonlinear Optical Properties : Naseema et al. (2010) studied the nonlinear optical properties of hydrazones derived from a similar compound, demonstrating potential applications in optical devices like limiters and switches (Naseema et al., 2010).

Antihypertensive Agents

- Synthesis of Schiff Bases and Triazoles : Abdel-Wahab et al. (2008) synthesized Schiff bases and triazoles using a similar hydrazide, finding that many of these compounds exhibited antihypertensive α-blocking activity (Abdel-Wahab et al., 2008).

Analgesic Activity

- New Pyrazoles and Triazoles : Saad et al. (2011) investigated compounds related to 2-(Methylamino)acetohydrazide for their analgesic activity, suggesting potential therapeutic uses (Saad et al., 2011).

Antiviral Activity

- Inhibition of SARS-CoV-2 Spike–ACE2 Interaction : A study by Bojadzic et al. (2021) found that methylene blue, an organic dye, inhibited the interaction between SARS-CoV-2 spike protein and ACE2, suggesting a potential antiviral mechanism (Bojadzic et al., 2021).

Antimicrobial and Antileishmanial Activity

- Synthesis of Antimicrobial Derivatives : Kawde et al. (2015) synthesized derivatives showing antimicrobial activity, indicating possible pharmaceutical applications (Kawde et al., 2015).

- Antileishmanial Analogues : A study by Ahsan et al. (2016) synthesized new analogues with significant antileishmanial activity (Ahsan et al., 2016).

Inhibition of Cholinesterases

- Novel Inhibitors of Acetyl- and Butyrylcholinesterase : Houngbedji et al. (2023) designed compounds as inhibitors of acetylcholinesterase and butyrylcholinesterase, highlighting their potential in clinical applications (Houngbedji et al., 2023).

Antimicrobial and Anthelmintic Evaluations

- Synthesis and Evaluation of Imines and Thiazolidinones : Fuloria et al. (2009) synthesized novel compounds with demonstrated antibacterial and antifungal activities (Fuloria et al., 2009).

Analgesic and Anti-inflammatory Activities

- 1,3,4-Oxadiazole Derivatives : Dewangan et al. (2015) synthesized derivatives with potent analgesic and anti-inflammatory effects (Dewangan et al., 2015).

Plant Growth Stimulation

- Synthesis of Pyrimidine Derivatives : Pivazyan et al. (2019) identified compounds with a pronounced plant growth stimulating effect (Pivazyan et al., 2019).

Fluorescent Probes

- Chemosensor for Cu (II) Ions : Warrier and Kharkar (2018) designed a fluorescent probe based on a similar compound, effective in detecting Cu2+ ions (Warrier & Kharkar, 2018).

Safety and Hazards

Propriétés

IUPAC Name |

2-(methylamino)acetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3O/c1-5-2-3(7)6-4/h5H,2,4H2,1H3,(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGILYHNZNBRQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylamino)acetohydrazide | |

CAS RN |

37115-47-2 |

Source

|

| Record name | 2-(Methylamino)acetohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(3-Chlorophenyl)oxan-4-yl]methanamine](/img/structure/B1358599.png)

![[1-(3-Fluorobenzyl)piperidin-4-yl]methylamine](/img/structure/B1358601.png)

![1-[5-(2-Chlorophenyl)-2-furyl]methanamine](/img/structure/B1358607.png)

![4,7-Dichlorobenzo[b]thiophene](/img/structure/B1358624.png)

![1-Methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B1358629.png)